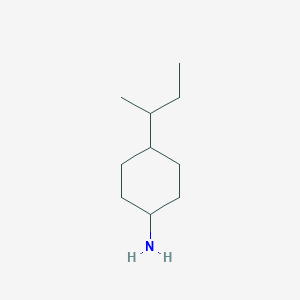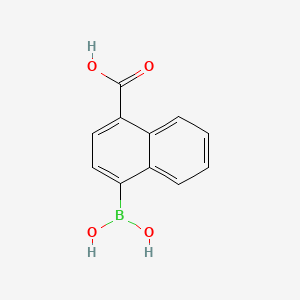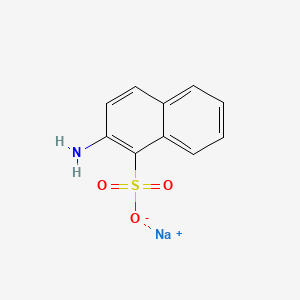
2-氨基-1-萘磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-aminonaphthalene-1-sulphonate is a useful research compound. Its molecular formula is C10H9NNaO3S and its molecular weight is 246.24 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2-aminonaphthalene-1-sulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2-aminonaphthalene-1-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-aminonaphthalene-1-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
离子对色谱法
2-氨基-1-萘磺酸钠用于离子对色谱法,这是一种液相色谱法,可用于分离与非离子溶剂混合的离子化合物。 它特别适合于脂溶性不足的物质 .
染料和颜料的合成
该化合物是合成各种染料和颜料的中间体。 其磺酸基团与许多有机化合物结合,形成稳定的、鲜艳的偶氮染料,用于纺织和造纸工业 .
金属离子指示剂
在分析化学中,2-氨基-1-萘磺酸钠用作金属离子指示剂。 它与金属离子形成络合物,可用于通过比色变化检测溶液中金属的存在 .
用于肽检测的磷光体
它可作为毛细管电泳检测肽的磷光体。 该技术对于生物样品的分析至关重要,可用于识别和定量肽 .
水处理中的人工受体
该化合物用于合成作为人工受体的钪配合物。 这些受体能有效地从水溶液中去除两性α-氨基酸,这是水净化过程中的一个重要步骤 .
有机合成的研究
2-氨基-1-萘磺酸钠也用于有机合成研究。 它可以作为各种化学反应的反应物,有助于开发新的合成方法和材料 .
作用机制
Target of Action
Sodium 2-Amino-1-naphthalenesulfonate is a complex compound with a variety of potential targets. It has been found to interact with organic anions
Mode of Action
It has been suggested that the compound may interact with its targets through non-covalent binding . This could result in changes to the target’s function, potentially influencing biochemical pathways within the cell.
Biochemical Pathways
Given its potential to interact with organic anions , it may influence pathways associated with these molecules. The downstream effects of these interactions could include changes in cellular processes such as metabolism or signal transduction.
Result of Action
Given its potential interactions with organic anions , it may influence cellular processes associated with these molecules. This could result in a variety of effects, depending on the specific targets and pathways involved.
生化分析
Biochemical Properties
Sodium 2-aminonaphthalene-1-sulphonate plays a significant role in biochemical reactions, particularly in the context of protein interactions. This compound is known to interact with human serum albumin, a major protein in human blood that binds and transports various substances. The interaction between sodium 2-aminonaphthalene-1-sulphonate and human serum albumin involves both hydrophobic and electrostatic interactions, which can alter the conformation and stability of the protein . Additionally, sodium 2-aminonaphthalene-1-sulphonate can form Schiff bases, which are known to interact with proteins and enzymes, potentially affecting their activity and function .
Cellular Effects
Sodium 2-aminonaphthalene-1-sulphonate has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by interacting with key proteins involved in these pathways. For example, sodium 2-aminonaphthalene-1-sulphonate can bind to and modulate the activity of protein kinases, which are crucial regulators of cell signaling . This interaction can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of sodium 2-aminonaphthalene-1-sulphonate involves its ability to bind to specific biomolecules and modulate their activity. This compound can form stable complexes with proteins and enzymes, leading to either inhibition or activation of their function. For instance, sodium 2-aminonaphthalene-1-sulphonate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-aminonaphthalene-1-sulphonate can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of sodium 2-aminonaphthalene-1-sulphonate on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to sodium 2-aminonaphthalene-1-sulphonate can lead to changes in cell signaling and gene expression, which may have implications for cellular health and function .
Dosage Effects in Animal Models
The effects of sodium 2-aminonaphthalene-1-sulphonate in animal models are dose-dependent. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, sodium 2-aminonaphthalene-1-sulphonate can induce adverse effects, including cellular toxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxic effects.
Metabolic Pathways
Sodium 2-aminonaphthalene-1-sulphonate is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, sodium 2-aminonaphthalene-1-sulphonate can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, sodium 2-aminonaphthalene-1-sulphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, sodium 2-aminonaphthalene-1-sulphonate can bind to transport proteins in the cell membrane, allowing it to be efficiently transported into the cell .
Subcellular Localization
The subcellular localization of sodium 2-aminonaphthalene-1-sulphonate is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of sodium 2-aminonaphthalene-1-sulphonate within these compartments can impact its activity and function, as well as its interactions with other biomolecules .
属性
CAS 编号 |
25293-52-1 |
|---|---|
分子式 |
C10H9NNaO3S |
分子量 |
246.24 g/mol |
IUPAC 名称 |
sodium;2-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14); |
InChI 键 |
CQKSUVQRWNZDIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
25293-52-1 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


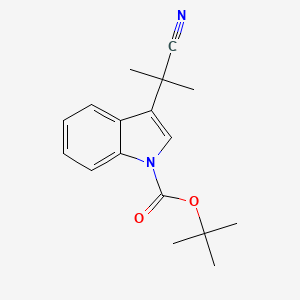
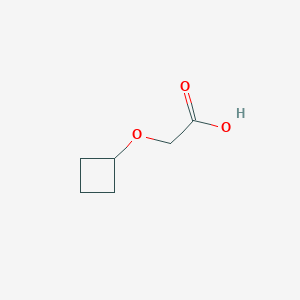
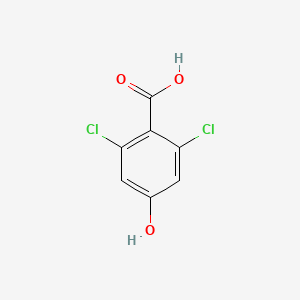
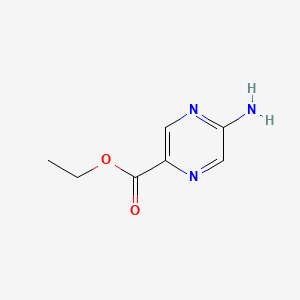


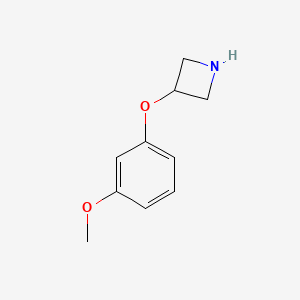
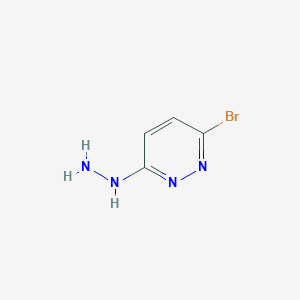
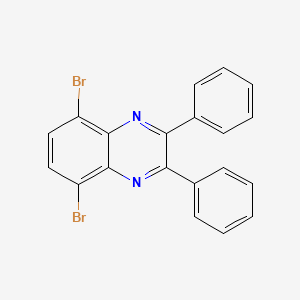
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
